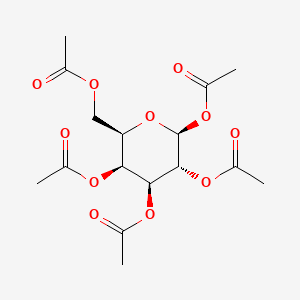

beta-D-Galactose pentaacetate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Galactosides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-LYYZXLFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883736 | |

| Record name | .beta.-D-Galactopyranose, 1,2,3,4,6-pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4163-60-4 | |

| Record name | β-D-Galactose pentaacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4163-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,6-Penta-O-acetylgalactopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004163604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-D-Galactopyranose, 1,2,3,4,6-pentaacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .beta.-D-Galactopyranose, 1,2,3,4,6-pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-galactose pentaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of β-D-Galactose Pentaacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of β-D-galactose pentaacetate, a fully protected derivative of D-galactose. This compound serves as a crucial intermediate in medicinal chemistry and the synthesis of complex carbohydrates. Its per-acetylated nature renders it more soluble in organic solvents compared to its parent monosaccharide, facilitating its use in a wide range of chemical transformations.

Core Physical and Chemical Properties

β-D-Galactose pentaacetate is a white to off-white crystalline solid at room temperature.[1][2] The presence of five acetyl groups significantly alters its physical properties compared to D-galactose, most notably increasing its lipophilicity.[1]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of β-D-galactose pentaacetate, compiled from various sources.

| Property | Value | Units |

| Molecular Formula | C₁₆H₂₂O₁₁ | |

| Molecular Weight | 390.34 | g/mol |

| Melting Point | 139 - 146 | °C |

| Boiling Point | ~435 | °C (rough estimate) |

| Specific Rotation | +21 to +26 | ° ([α]D, c=1-10 in CHCl₃) |

| Solubility in Water | Insoluble to sparingly soluble | |

| Solubility in Organic Solvents | Soluble in chloroform, ethanol (B145695), methanol, acetone, and ethyl acetate (B1210297) |

Qualitative Physical Properties

| Property | Description |

| Appearance | White to off-white or pale cream crystalline powder.[1][3][4] |

| Odor | Odorless to a faint, sweet organic scent.[2][5] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the determination of all physical properties of a specific chemical compound are often proprietary or not fully disclosed in publicly available literature. However, this section outlines the general methodologies employed for the characterization of β-D-galactose pentaacetate.

Synthesis and Purification

Synthesis: The most common method for the synthesis of β-D-galactose pentaacetate is the acetylation of D-galactose.[5] This is typically achieved by reacting D-galactose with an excess of acetic anhydride (B1165640) in the presence of a catalyst, such as pyridine (B92270) or sodium acetate.[5][6] The reaction is generally carried out at room temperature or with gentle heating.

Purification: Following the acetylation reaction, the crude product is typically purified by recrystallization.[5] A common solvent system for recrystallization is ethanol or a mixture of ethanol and water.[7] The purification process aims to remove any unreacted starting materials and by-products to yield high-purity β-D-galactose pentaacetate.

Determination of Physical Properties

-

Melting Point: The melting point is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

-

Specific Rotation: The specific rotation is measured using a polarimeter. A solution of β-D-galactose pentaacetate of a known concentration (e.g., 1 g/100 mL) in a specified solvent (commonly chloroform) is prepared.[6] The observed optical rotation of the solution is measured at a specific wavelength of light (usually the sodium D-line, 589 nm) and temperature. The specific rotation is then calculated using the formula:

[α] = α / (l × c)

where:

-

[α] is the specific rotation

-

α is the observed rotation

-

l is the path length of the polarimeter cell in decimeters

-

c is the concentration of the solution in g/mL

-

-

Solubility: The solubility is determined by adding a known amount of β-D-galactose pentaacetate to a specific volume of a solvent at a given temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved solid in the supernatant is then determined by a suitable analytical method, such as gravimetric analysis after solvent evaporation or by chromatographic techniques.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of β-D-galactose pentaacetate. The chemical shifts, coupling constants, and integration of the peaks in the NMR spectra provide detailed information about the arrangement of atoms in the molecule.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for the ester carbonyl groups (C=O) and C-O bonds of the acetate groups are observed in the IR spectrum.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm its structure.

-

Experimental Workflows

The following diagram illustrates a typical workflow for the synthesis and characterization of β-D-galactose pentaacetate.

Caption: Workflow for the synthesis and characterization of β-D-galactose pentaacetate.

As β-D-galactose pentaacetate does not directly participate in known signaling pathways, a corresponding diagram is not applicable. The provided workflow illustrates the key experimental stages from synthesis to characterization.

References

- 1. β-D-Galactose Pentaacetate|4163-60-4--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 2. researchgate.net [researchgate.net]

- 3. beta-D-Galactose pentaacetate(4163-60-4) 1H NMR [m.chemicalbook.com]

- 4. 4163-60-4, this compound, CAS:4163-60-4 [chemsynlab.com]

- 5. Preparing technology of beta-D-galactosamine pentaacetate - Eureka | Patsnap [eureka.patsnap.com]

- 6. nbinno.com [nbinno.com]

- 7. US2857378A - Purification of beta-glucose pentaacetate - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to beta-D-Galactose Pentaacetate: Chemical Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stability of beta-D-galactose pentaacetate. The information is curated for professionals in research and drug development, with a focus on data presentation, experimental protocols, and visual representations of key concepts.

Chemical Structure

This compound, with the CAS number 4163-60-4, is a fully protected derivative of D-galactose.[1][2] The acetylation of the five hydroxyl groups enhances the compound's lipophilicity and stability compared to its parent monosaccharide, D-galactose.[3] This protected form is a key building block in the chemical synthesis of galactose-containing oligosaccharides and glycoconjugates.[4]

The IUPAC name for this compound is [(2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate.[1] It is a white to off-white crystalline solid.[3][5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₆H₂₂O₁₁ | [1][2][5] |

| Molecular Weight | 390.34 g/mol | [1][2][5] |

| CAS Number | 4163-60-4 | [1][2][6] |

| Melting Point | 143-144 °C | [7][8] |

| Appearance | White to off-white crystalline powder | [5][9][10] |

| Solubility | Soluble in methanol (B129727) and chloroform; less soluble in water. | [3][7][11] |

| SMILES String | CC(=O)OC[C@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]1OC(C)=O | |

| InChI Key | LPTITAGPBXDDGR-LYYZXLFJSA-N | [3] |

Stability

This compound is known for its high chemical stability and long shelf life under normal conditions.[4] It is stable under normal temperatures and pressures.[12] However, its stability is influenced by several factors, including the presence of incompatible materials and specific environmental conditions.

Table 2: Stability Profile of this compound

| Factor | Description | References |

| Storage Conditions | Should be stored in a dry, cool, and well-ventilated place in a tightly closed container. Recommended storage is at 2°C - 8°C. | [4][13] |

| Conditions to Avoid | Incompatible products and materials. | [12][13] |

| Incompatible Materials | Strong oxidizing agents. | [12][13] |

| Hazardous Decomposition Products | Upon decomposition, it may produce carbon monoxide (CO) and carbon dioxide (CO₂). | [12][13] |

The acetyl protecting groups make it a stable precursor for glycosylation reactions, where it can be converted into more reactive glycosyl donors, such as glycosyl halides or thioglycosides, in the presence of Lewis acids.[4][14]

Experimental Protocols

A common method for the synthesis of this compound is the acetylation of D-galactose.[6]

Protocol: Acetylation of D-Galactose

-

Materials: D-galactose, acetic anhydride (B1165640), and a catalyst (e.g., pyridine (B92270) or anhydrous sodium acetate).

-

Procedure:

-

Dissolve or suspend D-galactose in the catalyst (e.g., pyridine).

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride to the cooled mixture with constant stirring.

-

Allow the reaction to proceed, often overnight at room temperature, until completion.

-

The reaction mixture is then typically poured into ice water to precipitate the product.

-

The crude this compound is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure product.

-

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Ensuring the purity of this compound is crucial for its applications, particularly in drug development and complex organic synthesis. High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing purity and detecting impurities such as the alpha-anomer.

Protocol: Purity Analysis by HPLC

-

Instrumentation: A standard HPLC system equipped with a UV or Refractive Index (RI) detector.

-

Column: A C18 reversed-phase column is often suitable for separating monosaccharide anomers.[15]

-

Mobile Phase: A mixture of water and acetonitrile (B52724) is a common mobile phase. The exact ratio may need to be optimized depending on the specific column and system.

-

Sample Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis:

-

Inject the sample onto the HPLC column.

-

Monitor the elution profile. The retention time of the main peak should correspond to that of a reference standard of this compound.

-

The presence of other peaks may indicate impurities, such as the alpha-anomer or starting materials.

-

The purity can be quantified by integrating the peak areas. A purity of ≥98% is common for commercial products.[6][16]

-

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Factors influencing the stability of the compound.

Caption: HPLC workflow for purity analysis.

References

- 1. This compound | C16H22O11 | CID 94752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. herbs-tech.com [herbs-tech.com]

- 3. CAS 4163-60-4: β-D-Galactose pentaacetate | CymitQuimica [cymitquimica.com]

- 4. This compound | 4163-60-4 | G-1781 [biosynth.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound CAS#: 4163-60-4 [m.chemicalbook.com]

- 8. forever-pharmacy.com [forever-pharmacy.com]

- 9. Penta-O-acetyl-beta-D-galactopyranose | 4163-60-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. β-D-Galactose Pentaacetate|4163-60-4--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 11. This compound | 4163-60-4 [chemicalbook.com]

- 12. hmdb.ca [hmdb.ca]

- 13. fishersci.com [fishersci.com]

- 14. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Solubility of β-D-Galactose Pentaacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of β-D-galactose pentaacetate, an acetylated derivative of the monosaccharide β-D-galactose. Due to the acetylation of its hydroxyl groups, β-D-galactose pentaacetate exhibits enhanced lipophilicity and stability compared to its parent sugar, making it a crucial intermediate in organic synthesis and pharmaceutical research.[1] Its solubility in organic solvents is a critical parameter for its application as a protecting group in synthesis, for the development of drug delivery systems, and in various biochemical assays.[1][2]

Quantitative Solubility Data

The solubility of β-D-galactose pentaacetate has been reported in several common organic solvents. The presence of five acetyl groups significantly increases its affinity for non-polar and moderately polar organic solvents while rendering it largely insoluble in water.[1][3] The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Reported Solubility | Citation |

| Methanol | 50 mg/mL | [4][5][6][7] |

| Ethanol | Approximately 40 g/100 mL | [3] |

| Chloroform | Soluble | [1][4][5][8] |

| Acetone | Soluble | [1][3] |

| Ethyl Acetate | Soluble | [3] |

| Supercritical Carbon Dioxide | Soluble under mild conditions | [9][10] |

| Water | < 0.1 g/100 mL (Effectively Insoluble) | [3][8] |

Experimental Protocols for Solubility Determination

The determination of solid-liquid solubility is a fundamental thermodynamic measurement.[11] The most common and reliable method for determining the equilibrium solubility of a crystalline solid like β-D-galactose pentaacetate is the isothermal shake-flask method.[12][13] This protocol outlines the key steps for its execution.

Objective: To determine the equilibrium solubility of β-D-galactose pentaacetate in a selected organic solvent at a specific temperature.

Materials:

-

β-D-Galactose pentaacetate (high purity, >98%)

-

Selected organic solvent (HPLC grade or equivalent)

-

Thermostatic shaker or water bath with agitation capabilities

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or a Gravimetric analysis setup (vacuum oven, desiccator).

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid β-D-galactose pentaacetate to a known volume or mass of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution.[12]

-

Place the container in a thermostatic shaker set to the desired constant temperature. Precise temperature control is crucial as solubility is temperature-dependent.[11][12]

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours, depending on the solvent and solute.[12] It is advisable to take measurements at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau, thereby verifying equilibrium.[11]

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle. It is critical to maintain the constant temperature during this step.

-

Carefully withdraw a sample from the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.[12] This step must be performed quickly to prevent temperature changes that could cause precipitation or further dissolution.

-

-

Concentration Analysis:

-

The concentration of β-D-galactose pentaacetate in the filtrate can be determined using several analytical techniques.[14]

-

HPLC Analysis (Recommended):

-

Accurately dilute a known volume of the filtrate with the mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample by HPLC.

-

Quantify the concentration based on the calibration curve derived from standards of known concentration.

-

-

Gravimetric Analysis:

-

Accurately pipette a known volume of the filtrate into a pre-weighed, dry container.[15]

-

Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Dry the remaining solid residue in a vacuum oven to a constant weight.[15]

-

Calculate the mass of the dissolved solid and express the solubility in units such as mg/mL or g/100 g of solvent.

-

-

-

Data Reporting:

-

Report the solubility value along with the specific solvent and the precise temperature at which the measurement was conducted.

-

Key Workflows and Logical Relationships

Visualizing the processes related to the use and study of β-D-galactose pentaacetate can clarify complex procedures for researchers. The following diagrams illustrate the experimental workflow for solubility determination and the common synthetic route to the compound.

Caption: Workflow for determining the equilibrium solubility of a solid compound.

References

- 1. CAS 4163-60-4: β-D-Galactose pentaacetate | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. chemsynlab.com [chemsynlab.com]

- 4. beta-D-Galactose pentaacetate | 4163-60-4 [chemicalbook.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. This compound CAS#: 4163-60-4 [m.chemicalbook.com]

- 7. forever-pharmacy.com [forever-pharmacy.com]

- 8. β-D-Galactose Pentaacetate|4163-60-4--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 9. Peracetylated sugar derivatives show high solubility in liquid and supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. researchgate.net [researchgate.net]

- 14. solubility experimental methods.pptx [slideshare.net]

- 15. pharmajournal.net [pharmajournal.net]

Technical Guide: Physicochemical Properties of beta-D-Galactose pentaacetate (CAS 4163-60-4)

An Important Clarification Regarding CAS Number 4163-60-4

Initial searches for the physicochemical properties associated with CAS number 4163-60-4 have revealed a significant discrepancy. This CAS number correctly corresponds to beta-D-Galactose pentaacetate . However, some search results have incorrectly linked this number to 4-methoxy-2-nitroaniline (B140478) (CAS number 96-96-8).

To ensure the accuracy and relevance of the information provided, this technical guide will focus exclusively on the correct compound associated with CAS number 4163-60-4: This compound . All data, experimental protocols, and visualizations will pertain to this molecule.

This document provides a comprehensive overview of the core physicochemical properties of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound is a fully acetylated derivative of the monosaccharide galactose. The presence of the acetyl groups significantly alters its properties compared to the parent sugar, rendering it more lipophilic.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 4163-60-4 |

| Molecular Formula | C₁₆H₂₂O₁₁[1][2] |

| Molecular Weight | 390.34 g/mol [1][2][3] |

| IUPAC Name | (2S,3R,4S,5S,6R)-6-(acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate[1] |

| Synonyms | β-D-galactose pentaacetate, 1,2,3,4,6-Penta-O-acetyl-β-D-galactopyranose[1] |

| SMILES | CC(=O)O[C@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK--O[C@@H]1COC(=O)C |

| InChI Key | LPTITAGPBXDDGR-FTTYHUIRNA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These parameters are crucial for its handling, formulation, and application in research and development.

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 143-144 °C[1] | [1] |

| Boiling Point | 435.58°C (rough estimate) | [1] |

| Solubility | Soluble in methanol (B129727) (50 mg/ml), chloroform, and water.[1] | [1] |

| Appearance | White powder[1] | [1] |

| Storage Temperature | Room Temperature, Inert atmosphere[1] | [1] |

| Specific Rotation [α]D | 25° (c=10, CHCl₃) | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are essential for reproducibility. Below are generalized methodologies based on standard laboratory practices.

3.1. Determination of Melting Point

-

Principle: The melting point is determined as the temperature at which the solid and liquid phases of a substance are in equilibrium.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is increased at a steady rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.

-

3.2. Determination of Solubility

-

Principle: Solubility is quantified by determining the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature.

-

Apparatus: Analytical balance, volumetric flasks, magnetic stirrer, temperature-controlled bath.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., methanol, water, chloroform) in a flask.

-

The mixture is stirred in a temperature-controlled bath for a sufficient time to reach equilibrium (e.g., 24 hours).

-

The suspension is filtered to remove undissolved solid.

-

A known volume of the saturated solution is carefully evaporated to dryness, and the mass of the dissolved solid is determined.

-

Solubility is expressed as g/100 mL or mg/mL.

-

Logical Relationships and Workflows

4.1. General Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a compound like this compound.

References

The Guardian of Galactose: A Technical Guide to β-D-Galactose Pentaacetate in Research and Development

For Immediate Release

In the intricate world of carbohydrate chemistry and drug discovery, the strategic use of protecting groups is paramount to achieving desired molecular architectures and biological activities. Among these, β-D-galactose pentaacetate emerges as a cornerstone intermediate, serving as a stable, protected form of D-galactose. This technical guide provides an in-depth exploration of its synthesis, deprotection, and critical applications, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Protection

Galactose, a C-4 epimer of glucose, is a fundamental monosaccharide involved in numerous biological processes and a key component of many therapeutic agents and glycoconjugates. However, the presence of multiple hydroxyl groups with similar reactivity presents a significant challenge in chemical synthesis. Protection of these hydroxyls as acetate (B1210297) esters renders the galactose molecule more stable and soluble in organic solvents, allowing for precise chemical manipulations.[1] β-D-galactose pentaacetate, with all five hydroxyl groups acetylated, is a widely utilized and commercially available form of protected galactose, pivotal for the synthesis of oligosaccharides and glycoconjugates.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of β-D-galactose pentaacetate is essential for its effective use in synthesis and formulation. Key quantitative data are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₆H₂₂O₁₁ | [4] |

| Molecular Weight | 390.34 g/mol | [4] |

| Melting Point | 142-146 °C | [4] |

| Appearance | White crystalline powder | [4] |

| Solubility | Soluble in chloroform (B151607) and ethanol; insoluble in water. | [4] |

| Specific Rotation [α]D | +23° to +26° (c=1, CHCl₃) | [4] |

| Purity (Assay) | ≥98% | [4] |

Synthesis and Deprotection: A Tale of Two Reactions

The utility of β-D-galactose pentaacetate lies in the efficiency and control of its formation and subsequent deprotection.

Synthesis: The Acetylation of D-Galactose

The most common method for the preparation of β-D-galactose pentaacetate is the peracetylation of D-galactose using acetic anhydride. This reaction is typically catalyzed by a base, such as pyridine (B92270) or sodium acetate, to facilitate the esterification of all hydroxyl groups.[5]

Deprotection: The Zemplén Deacetylation

To liberate the free galactose for subsequent reactions or as the final product, the acetate groups are removed. The Zemplén deacetylation is a classic and highly effective method, employing a catalytic amount of sodium methoxide (B1231860) in methanol (B129727) to achieve mild and complete deprotection.[6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. trace.tennessee.edu [trace.tennessee.edu]

- 3. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

The Anomeric Effect in Galactose Pentaacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Anomeric Effect - A Key Stereoelectronic Principle

The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy the axial position, despite the expected steric hindrance.[1] This effect plays a crucial role in determining the conformation, reactivity, and biological recognition of carbohydrates and their derivatives, including galactose pentaacetate. In the context of drug development, a thorough understanding of the anomeric effect is critical for the rational design of carbohydrate-based therapeutics and glycoconjugates, as the anomeric configuration can significantly impact their biological activity and stability. For instance, the anomeric configuration of galactose pentaacetate has been shown to have opposite effects on insulin (B600854) release, highlighting the biological significance of this stereochemical detail.[2]

This technical guide provides an in-depth exploration of the anomeric effect as it pertains to D-galactose pentaacetate. It will cover the theoretical underpinnings of the effect, present quantitative data derived from experimental and computational studies, detail relevant experimental protocols for its investigation, and provide visual representations of the key concepts.

Theoretical Basis of the Anomeric Effect in Galactose Pentaacetate

The stability of the axial anomer in galactose pentaacetate, despite the steric clash between the axial acetate (B1210297) group at C1 and the syn-axial protons, is attributed to a combination of stereoelectronic factors. The two primary explanations are hyperconjugation and dipole-dipole interactions.

Hyperconjugation: This is the currently favored explanation and involves the delocalization of electron density from a lone pair of the endocyclic ring oxygen (O5) into the antibonding (σ) orbital of the C1-O1 bond (the exocyclic acetate group).[1] This interaction is maximized when the lone pair orbital and the σ orbital are anti-periplanar, a condition that is met in the axial conformation. This n -> σ* interaction stabilizes the axial anomer.

Dipole-Dipole Interactions: This model posits that in the equatorial anomer, the dipole moments of the ring oxygen and the exocyclic oxygen of the acetate group are partially aligned, leading to electrostatic repulsion. In the axial conformation, these dipoles are more opposed, resulting in a lower energy and more stable arrangement.

In galactose pentaacetate, the presence of the five bulky acetyl groups modifies the electronic environment of the pyranose ring compared to unsubstituted galactose. However, the fundamental principles of the anomeric effect still govern its conformational preference.

Data Presentation: Conformational Analysis of Galactose Pentaacetate Anomers

The conformational preference of galactose pentaacetate can be quantitatively assessed through Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. The key parameters for distinguishing between the α (axial) and β (equatorial) anomers are the chemical shifts (δ) of the anomeric proton (H1) and the vicinal coupling constant between H1 and H2 (³JH1,H2).

Table 1: ¹H NMR Spectroscopic Data for the Anomers of D-Galactose Pentaacetate

| Anomer | Anomeric Proton (H1) Position | ³JH1,H2 (Hz) | Dihedral Angle (H1-C1-C2-H2) |

| α-D-Galactose Pentaacetate | Axial | ~3.5 - 4.0 | ~60° (gauche) |

| β-D-Galactose Pentaacetate | Equatorial | ~8.0 - 8.5[3] | ~180° (anti-periplanar) |

Note: The values for the α-anomer are typical for peracetylated hexopyranoses with an axial anomeric proton and are inferred from general principles of NMR spectroscopy of carbohydrates.

The significant difference in the ³JH1,H2 coupling constant is a direct consequence of the Karplus relationship, which correlates the magnitude of the coupling constant to the dihedral angle between the coupled protons. The large coupling constant in the β-anomer is indicative of an anti-periplanar relationship between H1 and H2, which is characteristic of an equatorial anomeric proton. Conversely, the smaller coupling constant in the α-anomer reflects a gauche relationship, consistent with an axial anomeric proton.

Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for the Anomeric Carbon (C1) of Galactose Pentaacetate Anomers

| Anomer | C1 Chemical Shift (δ) |

| α-D-Galactose Pentaacetate | ~90-92 |

| β-D-Galactose Pentaacetate | ~92-94 |

Note: These are typical chemical shift ranges for anomeric carbons in peracetylated galactose and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Synthesis of β-D-Galactose Pentaacetate

This protocol is adapted from standard acetylation procedures for carbohydrates.[4]

Materials:

-

D-galactose

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) or a Lewis acid catalyst (e.g., zinc chloride)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve D-galactose in pyridine at 0 °C with stirring.

-

Slowly add acetic anhydride to the solution. The reaction is exothermic.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by pouring it into ice-water.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel.

Synthesis of α-D-Galactose Pentaacetate

The α-anomer is typically synthesized from the β-anomer via anomerization under acidic conditions.[5]

Materials:

-

β-D-Galactose pentaacetate

-

Acetic anhydride

-

Lewis acid catalyst (e.g., tin(IV) chloride)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve β-D-galactose pentaacetate in anhydrous dichloromethane.

-

Add a catalytic amount of a Lewis acid (e.g., tin(IV) chloride) to the solution.

-

Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC) or NMR spectroscopy.

-

Once the anomerization reaches equilibrium (or the desired ratio), quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The α-anomer can be isolated from the anomeric mixture by column chromatography on silica gel.

NMR Spectroscopy for Conformational Analysis

Instrumentation:

-

NMR spectrometer (300 MHz or higher for better resolution)

-

5 mm NMR tubes

-

Deuterated chloroform (B151607) (CDCl₃) is a common solvent for peracetylated carbohydrates.

Sample Preparation:

-

Dissolve 10-20 mg of the purified galactose pentaacetate anomer in approximately 0.6 mL of CDCl₃.

-

Filter the solution into an NMR tube if any solid particles are present.

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to focus on are the chemical shift of the anomeric proton (H1) and the coupling constant ³JH1,H2.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to determine the chemical shift of the anomeric carbon (C1).

-

2D NMR (COSY and HSQC):

-

A COSY (Correlation Spectroscopy) experiment is crucial for unambiguously assigning the proton resonances by identifying scalar-coupled protons. This will confirm the H1-H2 correlation.

-

An HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates directly bonded ¹H and ¹³C nuclei, which will definitively assign the anomeric carbon and proton.

-

Conclusion

The anomeric effect is a powerful determinant of the conformational preferences of galactose pentaacetate, favoring the axial orientation of the anomeric substituent. This preference can be rationalized primarily through the stabilizing hyperconjugative interaction between the ring oxygen lone pair and the antibonding orbital of the exocyclic C-O bond. The distinct NMR spectroscopic signatures of the α- and β-anomers, particularly the ³JH1,H2 coupling constant, provide a robust experimental handle for the characterization of their respective conformations. For researchers in drug development and glycobiology, a detailed appreciation of the anomeric effect in acetylated sugars like galactose pentaacetate is essential for understanding their structure-activity relationships and for the design of novel carbohydrate-based molecules with specific biological functions. The experimental protocols outlined in this guide provide a practical framework for the synthesis and conformational analysis of these important molecules.

References

- 1. Sensing the anomeric effect in a solvent-free environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Opposite effects of D-glucose pentaacetate and D-galactose pentaacetate anomers on insulin release evoked by succinic acid dimethyl ester in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. beta-D-Galactose pentaacetate(4163-60-4) 1H NMR spectrum [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. trace.tennessee.edu [trace.tennessee.edu]

The Discovery and Enduring Significance of β-D-Galactose Pentaacetate: A Technical Guide

Introduction

In the landscape of carbohydrate chemistry, β-D-galactose pentaacetate stands as a cornerstone molecule, pivotal to both the historical elucidation of monosaccharide structures and the ongoing development of complex glycans and therapeutics. This fully acetylated derivative of D-galactose, by virtue of its protected hydroxyl groups, offers chemists a stable and versatile building block for intricate molecular architecture. This technical guide provides an in-depth exploration of the discovery, historical importance, physicochemical properties, and key experimental protocols related to β-D-galactose pentaacetate, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

While the precise first synthesis of β-D-galactose pentaacetate is not definitively attributed to a single individual in the readily available literature, its emergence is firmly rooted in the groundbreaking work on carbohydrate chemistry in the late 19th and early 20th centuries. The acetylation of sugars, as a method to protect hydroxyl groups and facilitate structural analysis and synthesis, was a key technique developed during this era. It is reported that β-D-galactose pentaacetate was first synthesized in the early 20th century during extensive investigations into sugar chemistry and acetylation reactions.[1] This period was dominated by the research of chemists like Emil Fischer, who was awarded the Nobel Prize in Chemistry in 1902 for his work on sugar and purine (B94841) syntheses. Fischer's systematic approach to understanding the stereochemistry of sugars relied heavily on the formation of crystalline derivatives, such as osazones and, importantly, acetylated esters. The acetylation of galactose to form its pentaacetate derivative would have been a logical and crucial step in the systematic study of its structure and reactivity.

The historical significance of β-D-galactose pentaacetate lies in its role as a protected form of galactose.[2] The acetyl groups render the otherwise highly polar and water-soluble galactose soluble in organic solvents, facilitating a broader range of chemical reactions.[3] Furthermore, the protection of the hydroxyl groups prevents unwanted side reactions and allows for regioselective and stereoselective modifications, a fundamental concept in modern carbohydrate synthesis.[2] This control over reactivity was instrumental in the early efforts to synthesize oligosaccharides and other complex glycoconjugates, allowing for the controlled formation of glycosidic bonds.[2][4]

Physicochemical Properties

β-D-Galactose pentaacetate is a white crystalline solid.[5] Its key physical and chemical properties are summarized in the table below, compiled from various sources.

| Property | Value | References |

| Molecular Formula | C₁₆H₂₂O₁₁ | [3][4][5][6] |

| Molecular Weight | 390.34 g/mol | [4][5] |

| CAS Number | 4163-60-4 | [4][5] |

| Melting Point | 141 - 146 °C | [4][5][6][7] |

| Specific Optical Rotation ([α]D) | +21.0° to +26.0° (c=2 in Methanol) | |

| +23.5° ± 1.0° (c=4 in Chloroform) | [8] | |

| +25° (c=10 in Chloroform, on dry basis) | [9] | |

| Solubility | Soluble in chloroform, methanol, ethanol, and acetone. Sparingly soluble or insoluble in water. | [3][5][6][9][10] |

| Appearance | White to off-white crystalline powder | [3][5] |

Experimental Protocols: Synthesis of β-D-Galactose Pentaacetate

The synthesis of β-D-galactose pentaacetate is a classic example of peracetylation of a monosaccharide. Several methods have been developed over the years, with variations in catalysts and reaction conditions.

Historical Method: Acetic Anhydride (B1165640) with a Catalyst

A common historical and contemporary method involves the reaction of D-galactose with acetic anhydride in the presence of a catalyst.

-

Reactants:

-

D-galactose

-

Acetic anhydride (in excess, serving as both reactant and solvent)

-

Catalyst (e.g., anhydrous sodium acetate, zinc chloride, pyridine (B92270), or a strong acid like sulfuric acid)[1][2]

-

-

General Procedure:

-

D-galactose is suspended in acetic anhydride.

-

The catalyst is added to the mixture.

-

The reaction mixture is heated, often under reflux, for a specified period. The use of pyridine as a catalyst and solvent is also a common variation.[6]

-

Upon completion of the reaction, the mixture is cooled and poured into ice-water to hydrolyze the excess acetic anhydride and precipitate the product.

-

The crude β-D-galactose pentaacetate is collected by filtration, washed with water, and then purified.

-

-

Purification:

-

The primary method for purification is recrystallization from a suitable solvent, such as ethanol.[6] This process removes unreacted starting materials and byproducts.

-

Modern purification techniques may also employ flash chromatography on silica (B1680970) gel.[11]

-

Workflow for a Typical Historical Synthesis

Caption: A generalized workflow for the synthesis and purification of β-D-galactose pentaacetate.

Historical Significance in the Advancement of Glycoscience

The availability of β-D-galactose pentaacetate has been a significant driver in the field of glycoscience. Its primary contributions can be categorized as follows:

-

Structure Elucidation: The ability to form a stable, crystalline derivative of galactose was crucial in confirming its pyranose ring structure and the stereochemical arrangement of its hydroxyl groups.

-

Protecting Group Chemistry: The use of acetyl groups as protecting groups in β-D-galactose pentaacetate is a foundational example of this essential strategy in organic synthesis. This concept allows for the selective reaction at specific positions of a complex molecule.

-

Glycosylation Reactions: β-D-Galactose pentaacetate serves as a key glycosyl donor in the synthesis of more complex carbohydrates.[4] In the presence of a Lewis acid, it can be used to form glycosidic bonds with various acceptor molecules.[4] It can also be converted into more reactive glycosyl donors, such as glycosyl halides, for more challenging glycosylations.[4]

Logical Relationship in Glycosylation

Caption: The role of β-D-galactose pentaacetate as a key intermediate in glycosylation reactions.

Biological Activity: Regulation of Insulin (B600854) Release

Recent studies have unveiled an interesting biological role for β-D-galactose pentaacetate beyond its use in chemical synthesis. It has been shown to act as a negative regulator of insulin release.[12] Specifically, it can inhibit leucine-induced insulin release in rat pancreatic islets.[12][13] This effect is thought to be mediated by a receptor system that displays anomeric specificity, as the α-anomer has also been shown to inhibit insulin release.[13][14]

The proposed mechanism involves the ability of the acetylated sugar to penetrate the plasma membrane, followed by intracellular hydrolysis by esterases to release galactose.[12][13] However, the inhibitory effect on insulin secretion appears to be a direct action of the ester itself on a cell surface receptor, rather than solely a consequence of intracellular galactose metabolism.[14] This discovery opens up potential avenues for the development of new therapeutic agents to prevent excessive insulin secretion in conditions of hyperinsulinemia.[13][14]

Proposed Signaling Pathway for Insulin Inhibition

Caption: A hypothesized pathway for the inhibition of insulin release by β-D-galactose pentaacetate.

Conclusion

From its origins as a critical tool in the foundational studies of carbohydrate chemistry to its contemporary applications in complex oligosaccharide synthesis and its newly discovered role in regulating insulin secretion, β-D-galactose pentaacetate has proven to be a molecule of enduring significance. Its straightforward synthesis, stability, and the controlled reactivity it offers have cemented its place in the repertoire of chemists and biochemists. The continued exploration of its biological activities may yet unveil further applications in medicine and drug development, underscoring the value of this seemingly simple, yet powerful, acetylated sugar.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 4163-60-4: β-D-Galactose pentaacetate | CymitQuimica [cymitquimica.com]

- 4. beta-D-Galactose pentaacetate | 4163-60-4 | G-1781 [biosynth.com]

- 5. β-D-Galactose Pentaacetate|4163-60-4--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 6. chemsynlab.com [chemsynlab.com]

- 7. b- D -Galactose pentaacetate 98 4163-60-4 [sigmaaldrich.com]

- 8. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. This compound | 4163-60-4 [chemicalbook.com]

- 10. buy high quality this compound CAS# 4163-60-4,this compound CAS# 4163-60-4 for sale online price,this compound CAS# 4163-60-4 Pictures,this compound CAS# 4163-60-4 Basic Info,this compound CAS# 4163-60-4 Standard - www.pharmasources.com [pharmasources.com]

- 11. teledynelabs.com [teledynelabs.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Inhibition of insulin release by alpha- and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Opposite effects of D-glucose pentaacetate and D-galactose pentaacetate anomers on insulin release evoked by succinic acid dimethyl ester in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Acetyl Groups in the Reactivity of Beta-D-Galactose Pentaacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic carbohydrate chemistry, beta-D-galactose pentaacetate stands as a cornerstone for the construction of complex glycans and glycoconjugates. Its reactivity, profoundly influenced by the five acetyl protecting groups, dictates the stereochemical outcome of glycosylation reactions. This technical guide delves into the intricate role of these acetyl groups, providing a comprehensive overview of their impact on reactivity, detailed experimental protocols, and quantitative data to inform synthetic strategies.

The Dual Nature of Acetyl Groups: Reactivity and Stereocontrol

The acetyl groups of this compound serve a dual purpose: they protect the hydroxyl groups from unwanted side reactions and actively participate in the glycosylation process to control stereoselectivity. This participation is most critical at the C-2 position, which is adjacent to the anomeric center.

Neighboring Group Participation (NGP)

The acetyl group at the C-2 position plays a crucial role in a phenomenon known as neighboring group participation (NGP).[1][2] During a glycosylation reaction, the departure of the anomeric leaving group is assisted by the carbonyl oxygen of the C-2 acetyl group. This intramolecular assistance leads to the formation of a cyclic dioxolenium ion intermediate.[1] The formation of this rigid, bicyclic intermediate effectively shields one face of the molecule, compelling the incoming nucleophile (the glycosyl acceptor) to attack from the opposite face. In the case of this compound, this results in the stereoselective formation of a 1,2-trans-glycosidic bond .[3]

This powerful stereodirecting effect is a cornerstone of modern oligosaccharide synthesis, allowing for the reliable construction of specific glycosidic linkages.

Electronic Effects: The "Disarming" Nature of Acetyl Groups

While the C-2 acetyl group provides invaluable stereocontrol, acetyl groups are electron-withdrawing. This electronic effect reduces the electron density at the anomeric center, making the glycosyl donor less reactive. This phenomenon is often referred to as "disarming" the glycosyl donor.[4] Consequently, more forcing reaction conditions, such as the use of powerful Lewis acid promoters, may be required to activate this compound for glycosylation.[5][6]

Quantitative Analysis of Reactivity and Stereoselectivity

The choice of Lewis acid catalyst plays a significant role in modulating the reactivity and stereoselectivity of glycosylation reactions with this compound. The following table summarizes key quantitative data from representative studies.

| Glycosyl Donor | Glycosyl Acceptor | Promoter (Lewis Acid) | Solvent | Temp (°C) | Yield (%) | Anomeric Ratio (α:β) | Reference |

| 1,2-Cyclopropaneacetylated galactosyl donor | Monosaccharide | TMSOTf | CH₂Cl₂ | -20 | 75-92 | Good to excellent α-selectivity | [7] |

| 1,2-Cyclopropaneacetylated galactosyl donor | Monosaccharide | BF₃·Et₂O | CH₂Cl₂ | 0 | 65-85 | Moderate to good β-selectivity | [7] |

| Peracetylated d-fucopyranosyl donor | d-acceptor 18 | TMSOTf | Dichloromethane (B109758) | -78 to rt | 85 | 1:19 (cis:trans) | [8] |

| Perbenzoylated d-fucopyranosyl donor | d-acceptor 18 | Silver triflate | Dichloromethane | -50 | 87 | 2:1 (cis:trans) | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and its derivatives.

General Procedure for Lewis Acid-Catalyzed Glycosylation

This protocol outlines a general procedure for the glycosylation of an alcohol using a glycosyl donor derived from this compound in the presence of a Lewis acid catalyst.[7][9]

Materials:

-

Glycosyl donor (e.g., 1,2-cyclopropaneacetylated galactose) (1.0 eq)

-

Glycosyl acceptor (alcohol) (1.2 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Lewis Acid (e.g., TMSOTf or BF₃·Et₂O) (1.2 eq)

-

Inert gas (Argon or Nitrogen)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the glycosyl donor (1.0 eq) and the glycosyl acceptor (1.2 eq) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the reaction mixture to the desired temperature (e.g., -20 °C for TMSOTf, 0 °C for BF₃·Et₂O).

-

Slowly add the Lewis acid (1.2 eq) to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Synthesis of this compound

This protocol describes a typical acetylation of D-galactose to synthesize this compound.[5]

Materials:

-

D-Galactose

-

Acetic anhydride

-

Pyridine (B92270) (as catalyst)

-

Ice bath

-

Stirring apparatus

Procedure:

-

To a flask containing D-galactose, add an excess of acetic anhydride.

-

Cool the mixture in an ice bath.

-

Slowly add pyridine to the stirred mixture.

-

Allow the reaction to proceed, monitoring for the dissolution of galactose and the formation of a clear solution.

-

Once the reaction is complete, pour the reaction mixture into ice water to precipitate the product.

-

Collect the crude this compound by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathway and a typical experimental workflow.

Caption: Mechanism of Neighboring Group Participation.

References

- 1. Neighboring Group Participation | Chem-Station Int. Ed. [en.chem-station.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safe Handling and Laboratory Applications of beta-D-Galactose Pentaacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for beta-D-galactose pentaacetate, alongside detailed experimental protocols for its use in common laboratory applications. The information is intended to ensure safe laboratory practices and effective experimental outcomes for professionals in research and drug development.

Chemical and Physical Properties

This compound is a white crystalline solid.[1][2][3] It is an acetylated derivative of the monosaccharide β-D-galactose, which enhances its stability and lipophilicity compared to the parent sugar.[4][5] This compound is soluble in organic solvents like methanol (B129727), ethanol, chloroform, acetone (B3395972), and ethyl acetate, but insoluble in water.[4][6][7]

| Property | Value | References |

| Molecular Formula | C₁₆H₂₂O₁₁ | [2][4][6] |

| Molecular Weight | 390.34 g/mol | [6][8][9] |

| CAS Number | 4163-60-4 | [1][2][8] |

| EC Number | 224-008-0 | [8][10] |

| Appearance | White crystalline powder | [1][3][11] |

| Melting Point | 143 - 144 °C | [2][12] |

| Boiling Point | 434.8 °C | [13] |

| Flash Point | 188.1 °C | [13] |

| Solubility | Soluble in methanol (50mg/ml), chloroform, and water.[7] Insoluble in water, soluble in ethanol, chloroform.[11] Soluble in acetone and ethyl acetate.[6] | [6][7][11] |

| Storage Temperature | Store at room temperature or between 2°C - 8°C. | [5][13] |

Hazard Identification and Safety Precautions

According to the 2012 OSHA Hazard Communication Standard, this compound is not considered hazardous.[2] However, it is important to note that the toxicological properties of this substance have not been fully investigated.[1][2] Therefore, caution should be exercised, and good laboratory practices should always be followed.

Potential Health Effects:

-

Eye: May cause eye irritation.[1]

-

Skin: May cause skin irritation.[1]

-

Ingestion: The toxicological properties have not been fully investigated, but it is expected to be a low ingestion hazard.[1]

-

Inhalation: Low hazard for usual industrial handling.[1]

Precautionary Statements:

-

Avoid contact with skin and eyes.[1]

-

Wash thoroughly after handling.[1]

-

Use with adequate ventilation.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment should be worn when handling this compound to minimize exposure.

| PPE | Specifications | References |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [1][2] |

| Skin Protection | Wear appropriate protective gloves to prevent skin exposure. Nitrile rubber, neoprene, or PVC gloves are suitable. Wear appropriate protective clothing to minimize contact with skin. | [1][2][11] |

| Respiratory Protection | No protective equipment is needed under normal use conditions. If dust is generated and exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [1][2] |

Handling and Storage

Handling:

-

Handle in accordance with good industrial hygiene and safety practices.[2][11]

-

Avoid formation of dust and aerosols.[10]

-

Keep away from heat, sparks, and flame.[10]

-

Use non-sparking tools.[10]

Storage:

First Aid and Emergency Procedures

| Situation | First Aid Measures | References |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [1][2][3] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists. | [1][2][3] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [1][2][3] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink afterwards plenty of water. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur. | [1][2][3] |

| Fire Fighting | Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam. Wear a self-contained breathing apparatus (SCBA) and full protective gear. | [1][2][10] |

| Accidental Release | Use proper personal protective equipment. Sweep up and shovel into suitable containers for disposal. Avoid dust formation. | [1][2][14] |

Experimental Protocols

This compound is a key intermediate in carbohydrate chemistry, often used as a protected form of galactose for the synthesis of oligosaccharides and glycoconjugates.[1][15]

General Workflow for Synthesis using this compound

The following diagram illustrates a general workflow for a glycosylation reaction followed by deprotection.

Caption: General workflow for a glycosylation reaction using this compound followed by deacetylation.

Protocol for the Synthesis of Allyl α-D-Galactopyranoside

This protocol is adapted from a procedure for the synthesis of an allyl glycoside from galactose pentaacetate.[15]

Materials:

-

This compound

-

Dichloromethane (B109758) (DCM), anhydrous

-

Stannic chloride (SnCl₄)

-

Allyl alcohol

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve dried this compound (e.g., 5 g, 0.0139 mole) in anhydrous dichloromethane (50 mL).

-

Begin stirring the solution and bring it to a reflux.

-

Carefully add stoichiometric amounts of stannic chloride (e.g., 1.63 mL, 0.0139 mole) and allyl alcohol (e.g., 0.945 mL, 0.0139 mole) to the stirring solution.

-

Continue refluxing the reaction mixture for 20 hours.

-

After 20 hours, cool the reaction mixture in an ice bath.

-

Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and wash with dichloromethane.

-

Collect the organic layer and dry it over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by silica gel column chromatography to obtain the desired allyl α-D-galactopyranoside.

Protocol for Zemplén Deacetylation

This protocol describes the complete removal of acetyl protecting groups under basic conditions. This method is adapted from a protocol for the deacetylation of beta-D-glucose pentaacetate.[14]

Materials:

-

Acetylated galactose derivative (from the previous step)

-

Methanol, anhydrous

-

Sodium methoxide solution (catalytic amount)

-

Acidic ion-exchange resin (e.g., Amberlite IR-120)

-

Round-bottom flask with magnetic stirrer

-

TLC plates and developing chamber

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve the acetylated galactose derivative in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

While stirring, add a catalytic amount of sodium methoxide solution dropwise.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The deacetylated product will have a significantly lower Rf value than the starting material.

-

Once the reaction is complete (typically within a few hours), add the acidic ion-exchange resin to neutralize the sodium methoxide.

-

Stir the mixture for 15-30 minutes, or until the pH is neutral.

-

Filter off the resin and wash it with methanol.

-

Combine the filtrate and the washes and concentrate the solution under reduced pressure to obtain the crude deacetylated product.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

Logical Relationships in Safe Handling

The following diagram illustrates the logical flow of considerations and actions for the safe handling of this compound in a laboratory setting.

Caption: Logical workflow for the safe handling of this compound in the laboratory.

Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures.[1][2][3]

-

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon combustion.[1][2][11]

Toxicological and Ecological Information

-

Acute Toxicity: No acute toxicity information is available for this product.[2] The toxicological properties have not been fully investigated.[1][2]

-

Carcinogenicity: Not listed by ACGIH, IARC, NTP, or CA Prop 65.[1]

-

Ecological Information: No information available. Do not let this chemical enter the environment.[11]

This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

- 1. nbinno.com [nbinno.com]

- 2. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 4163-60-4 | G-1781 [biosynth.com]

- 5. Opposite effects of D-glucose pentaacetate and D-galactose pentaacetate anomers on insulin release evoked by succinic acid dimethyl ester in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ccsenet.org [ccsenet.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. deyerchem.com [deyerchem.com]

- 12. Synthesis of galacto-oligosaccharides by β-galactosidase from Aspergillus oryzae using partially dissolved and supersaturated solution of lactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. trace.tennessee.edu [trace.tennessee.edu]

An In-depth Guide to the Occurrence and Synthesis of Galactose Pentaacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactose pentaacetate is a fully protected derivative of D-galactose, serving as a crucial intermediate and building block in synthetic carbohydrate chemistry and drug development. While its precursor, D-galactose, is abundant in nature, galactose pentaacetate itself is considered a synthetic compound, not known to occur naturally in significant quantities.[1] This guide provides a comprehensive overview of its natural occurrence (or lack thereof), details established chemical synthesis methodologies, presents quantitative data for various synthetic approaches, and furnishes a detailed experimental protocol. Visual aids in the form of logical and workflow diagrams are included to clarify the chemical processes involved.

Natural Occurrence

Galactose pentaacetate is not recognized as a naturally occurring compound. The hydroxyl groups of natural monosaccharides like D-galactose are typically present in their free form or as glycosides, phosphoesters, or part of larger polysaccharides. While biological acetylation of sugars is a known process, it is often highly specific and serves purposes like biosynthesis of rare sugars in bacterial lipopolysaccharides or as transient modifications in natural product biosynthesis.[2][3] However, the peracetylation of galactose, where all five hydroxyl groups are esterified with acetyl groups, is a product of chemical synthesis.[1][4] The raw material, D-galactose, is readily obtained from natural sources, most commonly from the hydrolysis of lactose, a disaccharide found in milk.[1] One supplier has listed a version of beta-D-Galactose pentaacetate with a "plant origin (ex peach gum)," suggesting the starting galactose may be sourced from plants, but the pentaacetate form is still a result of chemical modification.

Chemical Synthesis

The synthesis of galactose pentaacetate is a standard procedure in carbohydrate chemistry, involving the acetylation of all five hydroxyl groups of D-galactose. The primary acetylating agent is acetic anhydride (B1165640), and the reaction is typically facilitated by a catalyst. A key consideration in the synthesis is the control of anomeric stereochemistry, yielding either the α-anomer (α-D-galactopyranose pentaacetate) or the β-anomer (β-D-galactopyranose pentaacetate). The choice of catalyst and reaction conditions dictates the predominant anomer formed.

General Reaction Scheme

The overall reaction involves treating D-galactose with an excess of acetic anhydride in the presence of a catalyst. The catalyst protonates the oxygen of the acetic anhydride, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of galactose.

// Nodes Gal [label="D-Galactose", fillcolor="#FFFFFF", fontcolor="#202124"]; Ac2O [label="Acetic Anhydride\n(Ac₂O)", fillcolor="#FFFFFF", fontcolor="#202124"]; Catalyst [label="Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Galactose Pentaacetate\n(α and/or β anomers)", fillcolor="#FFFFFF", fontcolor="#202124"]; Byproduct [label="Acetic Acid\n(5 eq.)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Gal -> Product [label="+ 5 eq.", dir=none]; Ac2O -> Product; Catalyst -> Product [style=dashed, arrowhead=open, label=" controls\nanomeric ratio"]; Product -> Byproduct [label="+", dir=none, style=dashed];

// Invisible nodes for alignment {rank=same; Gal; Ac2O; Catalyst} } enddot Caption: General chemical transformation of D-galactose to galactose pentaacetate.

Control of Anomeric Configuration

-

Synthesis of the α-anomer : The use of Lewis acids like zinc chloride (ZnCl₂) or strong protic acids like sulfuric acid at low temperatures typically favors the formation of the thermodynamically more stable α-anomer.

-

Synthesis of the β-anomer : Basic conditions, such as using sodium acetate (B1210297) in acetic anhydride at elevated temperatures, or pyridine, lead to the kinetic product, which is the β-anomer.[1][4]

Comparison of Synthetic Methods

The following table summarizes various catalytic systems used for the synthesis of galactose pentaacetate, highlighting the conditions and reported outcomes.

| Catalyst | Anomer Favored | Typical Conditions | Yield (%) | Reference |

| Sodium Acetate (NaOAc) | β | Acetic Anhydride, 100-110 °C | High | [4] |

| Zinc Chloride (ZnCl₂) | α | Acetic Anhydride, 0 °C to RT | Good to High | Generic Method |

| Pyridine | β | Acetic Anhydride, RT | High | [1][4] |

| Sulfuric Acid (H₂SO₄) | α | Acetic Anhydride, Cold | High | [1] |

| 18-Crown-6 / KF | α & β mix | Acetonitrile, 40 °C | ~95% | [5] |

Detailed Experimental Protocols

This section provides a representative laboratory procedure for the synthesis of β-D-galactose pentaacetate.

Synthesis of β-D-Galactose Pentaacetate using Sodium Acetate

Materials and Reagents:

-

D-galactose

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Ice-water bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, add anhydrous sodium acetate (10 g) to acetic anhydride (100 mL). Heat the mixture to 110 °C with stirring to dissolve the sodium acetate.

-

Addition of Galactose: Once the sodium acetate is dissolved, cool the solution to approximately 90 °C. Gradually add D-galactose (20 g) to the stirred solution. Ensure the temperature is maintained and that the addition is slow enough to control any exotherm.

-

Reaction: After the addition is complete, heat the mixture back to 100 °C and maintain it for 2 hours with continuous stirring.

-

Work-up: After 2 hours, cool the reaction mixture to room temperature. Pour the cooled, viscous solution slowly into a beaker containing 500 mL of ice-cold water while stirring vigorously. The product will precipitate as a white solid.

-

Isolation: Continue stirring the aqueous mixture for 30 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride. Collect the crude product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the solid product on the filter with copious amounts of cold water until the filtrate is neutral. Recrystallize the crude product from hot ethanol to obtain pure β-D-galactose pentaacetate as a white crystalline solid.

-

Characterization: The final product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity, and its melting point can be compared to literature values (approx. 141-142 °C).[6]

Visualization of Experimental Workflow